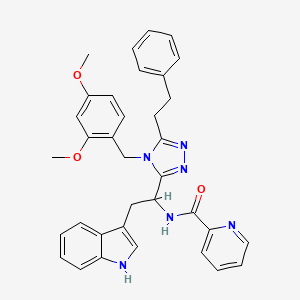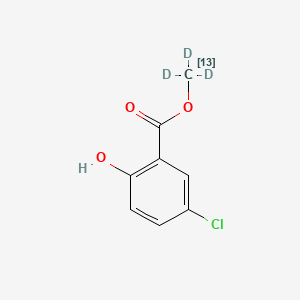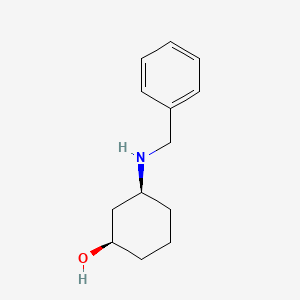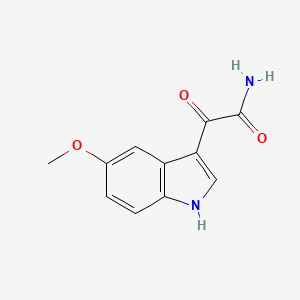
10-Formyl Folic Acid-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Formyl Folic Acid-d4: is a deuterium-labeled derivative of 10-Formyl Folic Acid. This compound is primarily used in biochemical research, particularly in studies involving folate metabolism and its related pathways. The deuterium labeling allows for precise tracking and quantification in various analytical techniques, making it a valuable tool in scientific research.
科学的研究の応用
Chemistry: 10-Formyl Folic Acid-d4 is used in studies involving folate metabolism and its role in various biochemical pathways. It helps in understanding the chemical transformations and interactions of folic acid derivatives.
Biology: In biological research, this compound is used to study the role of folate in cellular processes such as DNA synthesis, repair, and methylation. It is also used in metabolic studies to trace the pathways and transformations of folate in living organisms.
Medicine: this compound is used in medical research to investigate the role of folate in health and disease. It is particularly valuable in studies related to cancer, where folate metabolism is often disrupted. The compound helps in understanding the mechanisms of action of folate-based drugs and their effects on cancer cells.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. Its deuterium labeling allows for precise tracking and quantification, making it a valuable tool in drug development and quality control.
作用機序
Target of Action
The primary target of 10-Formyl Folic Acid-d4 is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the folate pathway, which is crucial for many biochemical processes. The inhibition of DHFR by this compound can be used as an early indicator of leukemia .
Mode of Action
This compound interacts with its target, DHFR, by inhibiting its activity . This inhibition disrupts the folate pathway, affecting the synthesis of purine and thymidine monophosphate (dTMP), which are essential for DNA replication and repair .
Biochemical Pathways
The compound affects the folate pathway, which mediates one-carbon transfer processes . This pathway supports critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation . The disruption of this pathway by this compound can lead to various diseases .
Pharmacokinetics
It is known that the compound is a deuterium-labeled form of 10-formylfolic acid . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The inhibition of DHFR by this compound disrupts the folate pathway, affecting the synthesis of purine and thymidine monophosphate (dTMP) . This disruption can lead to various diseases, including leukemia .
Action Environment
生化学分析
Biochemical Properties
10-Formyl Folic Acid-d4 plays a crucial role in many biochemical processes, including purine and thymidine monophosphate (dTMP) biosynthesis, mitochondrial protein translation, and methionine regeneration . These biochemical processes support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .
Cellular Effects
This compound influences various types of cells and cellular processes. It supports a series of processes that are essential for the cell, including purine and thymidylate synthesis, the methionine cycle, and redox defense . It also contributes to cell proliferation, mitochondrial respiration, and epigenetic regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its impact on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In the absence of antioxidants, this compound is readily oxidized to 10-formyl-DHF (half-life, typically <30 min at 37°C), and on prolonged incubation, it is further oxidized to 10-formyl-folic acid .
Dosage Effects in Animal Models
While a low dose of this compound is nutritionally beneficial, a high dose of this compound is very toxic . The effects of the product vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathways that support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Formyl Folic Acid-d4 typically involves the incorporation of deuterium into the folic acid molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the presence of catalysts under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve efficient and cost-effective production. The final product is then purified using techniques such as chromatography to ensure high purity and quality.
化学反応の分析
Types of Reactions: 10-Formyl Folic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 10-formyl-dihydrofolic acid.
Reduction: It can be reduced to tetrahydrofolic acid derivatives.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 10-formyl-dihydrofolic acid.
Reduction: Tetrahydrofolic acid derivatives.
Substitution: Various substituted folic acid derivatives.
類似化合物との比較
10-Formyl Tetrahydrofolic Acid: Similar in structure but lacks deuterium labeling.
5-Formyl Tetrahydrofolic Acid: Another folate derivative with different functional groups.
5,10-Methylene Tetrahydrofolic Acid: Involved in similar biochemical pathways but with different chemical properties.
Uniqueness: 10-Formyl Folic Acid-d4 is unique due to its deuterium labeling, which allows for precise tracking and quantification in research studies. This makes it a valuable tool for studying folate metabolism and its related pathways, providing insights that are not possible with non-labeled compounds.
特性
CAS番号 |
461426-41-5 |
|---|---|
分子式 |
C20H19N7O7 |
分子量 |
473.438 |
IUPAC名 |
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1/i1D,2D,3D,4D |
InChIキー |
UGWUWNVTCLDEOG-MNZXJJDISA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O |
同義語 |
N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]formylamino]benzoyl-d4]-L-glutamic Acid; 10-Formylpteroylglutamic Acid-d4; N10-Formylfolic Acid-d4; N-[p-[N-[(2-Amino-4-hydroxy-6-pteridinyl)methyl]formamido]benzoyl-d4]-glutamic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea](/img/structure/B584430.png)
![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)
![2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B584433.png)

